N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

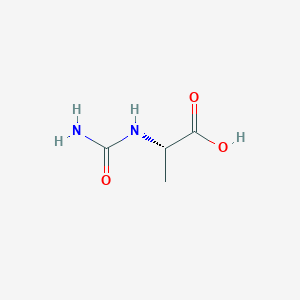

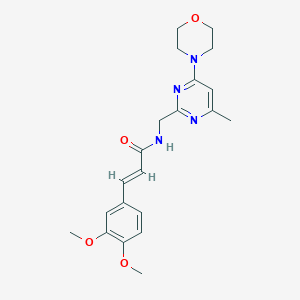

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as FN-1501, is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit potential therapeutic effects in various biological systems.

Applications De Recherche Scientifique

Cerebrovasodilatation and Anticonvulsant Activities

Research by Barnish et al. (1981) on sulfonamide derivatives including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, highlights its significance in cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase, demonstrating potential in increasing cerebral blood flow without significant diuresis. The sulfone derivatives, characterized by 3- or 4-halo substituents, notably demonstrated high anticonvulsant activities, emphasizing the therapeutic potential of such compounds (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Antimicrobial Activities

Babu, Pitchumani, and Ramesh (2012) synthesized and evaluated a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives for their antimicrobial activities. These compounds exhibited significant activities against bacterial and fungal strains, showcasing the utility of such structures in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Chemosensor Applications

Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a structure incorporating sulfonamide and thiophene groups. This chemosensor demonstrated "on-off-on" fluorescence response toward Cu2+ and H2PO4− ions, highlighting the potential of such compounds in environmental and biological monitoring applications (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Electrophilic Asymmetric Fluorination

Liu, Shibata, and Takéuchi (2000) explored novel methods for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones, including the synthesis of an agent for electrophilic asymmetric fluorination. This research provides insight into the synthetic versatility of thiophene-containing compounds, which could be applied in the development of fluorinated pharmaceuticals (Liu, Shibata, & Takéuchi, 2000).

Energy Storage Materials

Ferraris, Eissa, Brotherston, and Loveday (1998) investigated electroactive polymers derived from 3-(4-fluorophenyl)thiophene among others for their application in electrochemical capacitors. The study highlighted the dependence of the films' morphologies and electrochemical performance on the electrolyte solutions used, suggesting the utility of such compounds in developing high-performance energy storage materials (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Propriétés

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-5-3-2-4-6-15)16-11-12-25-17(16)18(22)20-14-9-7-13(19)8-10-14/h2-12H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRCVNHTWZKXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)

![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)